1H-Pyrazolo[3,4-b]pyridine 7-oxide
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Overview
Description
1H-Pyrazolo[3,4-b]pyridine 7-oxide is a heterocyclic compound belonging to the pyrazolopyridine family. These compounds are characterized by a fused ring system consisting of a pyrazole ring and a pyridine ring.
Preparation Methods
The synthesis of 1H-Pyrazolo[3,4-b]pyridine 7-oxide typically involves the formation of the pyrazolopyridine core followed by oxidation at the 7-position. One common synthetic route starts with the reaction of diphenylhydrazone with pyridine in the presence of iodine, leading to the formation of the pyrazolopyridine core . Subsequent oxidation using reagents such as hydrogen peroxide or m-chloroperbenzoic acid yields the 7-oxide derivative . Industrial production methods often involve similar synthetic routes but are optimized for large-scale production, focusing on yield, purity, and cost-effectiveness .
Chemical Reactions Analysis
1H-Pyrazolo[3,4-b]pyridine 7-oxide undergoes various chemical reactions, including:
Oxidation: The compound can be further oxidized to introduce additional functional groups or modify existing ones.
Reduction: Reduction reactions can convert the 7-oxide back to the parent pyrazolopyridine.
Major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield hydroxylated derivatives, while substitution reactions can introduce alkyl, aryl, or acyl groups .
Scientific Research Applications
1H-Pyrazolo[3,4-b]pyridine 7-oxide has a wide range of scientific research applications:
Chemistry: The compound serves as a versatile building block for the synthesis of more complex molecules.
Biology: In biological research, this compound is used as a probe to study enzyme activity and protein interactions.
Medicine: The compound has shown potential as a therapeutic agent due to its ability to modulate various biological pathways.
Industry: In the industrial sector, this compound is used in the development of new materials, including polymers and coatings.
Mechanism of Action
The mechanism of action of 1H-Pyrazolo[3,4-b]pyridine 7-oxide involves its interaction with specific molecular targets and pathways. The compound can bind to enzymes and receptors, modulating their activity and leading to various biological effects. For example, it has been shown to inhibit certain kinases, which play a crucial role in cell signaling and proliferation . The exact molecular targets and pathways involved depend on the specific application and context of use .
Comparison with Similar Compounds
1H-Pyrazolo[3,4-b]pyridine 7-oxide can be compared with other similar compounds in the pyrazolopyridine family, such as:
1H-Pyrazolo[3,4-c]pyridine: This compound has a different ring fusion pattern, leading to distinct chemical properties and reactivity.
1H-Pyrazolo[4,3-c]pyridine: Another isomer with a unique ring fusion, offering different applications and biological activities.
1H-Pyrazolo[4,3-b]pyridine: Similar to the previous isomers, this compound has its own set of chemical and biological properties.
Properties
IUPAC Name |
7-hydroxypyrazolo[3,4-b]pyridine |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H5N3O/c10-9-3-1-2-5-4-7-8-6(5)9/h1-4,10H |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
SEDYWUKLAOCILT-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CN(C2=NN=CC2=C1)O |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H5N3O |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID30719734 |
Source
|
Record name | 7H-Pyrazolo[3,4-b]pyridin-7-ol | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID30719734 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
135.12 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
924909-11-5 |
Source
|
Record name | 7H-Pyrazolo[3,4-b]pyridin-7-ol | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID30719734 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
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